molecular formula C16H24N2O4S B7720980 N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B7720980
M. Wt: 340.4 g/mol
InChI Key: QHOJBVFRTSQECG-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

The synthesis of N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-pyrrolidin-1-ylsulfonylphenol. This intermediate is then reacted with 2-(2-methylpropyl)acetyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of oxidative stress, inhibition of specific enzymes, or binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanamide: This compound has a similar structure but with an ethanamide moiety instead of an acetamide moiety.

    N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)propionamide: This compound features a propionamide moiety, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-methylpropyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13(2)11-17-16(19)12-22-14-5-7-15(8-6-14)23(20,21)18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOJBVFRTSQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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